molecular formula C26H26F3N5O3 B607579 N-(3-(2-(3-hydroxyazetidin-1-yl)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide CAS No. 1800397-42-5

N-(3-(2-(3-hydroxyazetidin-1-yl)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide

Cat. No. B607579
M. Wt: 513.5212
InChI Key: DGZXTVVVWSSJAD-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and any distinctive characteristics.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves understanding the compound’s molecular structure, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

  • Antimicrobial Activities : A study detailed the synthesis of triazole derivatives, including compounds related to the chemical , which demonstrated antimicrobial activities. This indicates potential applications in developing new antibacterial and antifungal agents (Bayrak et al., 2009).

  • Anticonvulsant Properties : Research on novel N-substituted-3-chloro-2-azetidinone derivatives, closely related to the chemical structure , revealed significant anticonvulsant activities. This suggests possible applications in the treatment of seizure disorders (Hasan et al., 2011).

  • Cancer Research : A study involving the synthesis of novel triazole compounds, akin to the chemical structure of interest, evaluated their effects on human glioblastoma cell lines, indicating potential research avenues in cancer treatment (Sousa et al., 2021).

Drug Development and Bioavailability Studies

  • Neurokinin-1 Receptor Antagonist : A related compound was identified as a high-affinity, orally active neurokinin-1 receptor antagonist, implying possible therapeutic applications in emesis and depression (Harrison et al., 2001).

  • Selective Estrogen Receptor Degrader : The optimization of tricyclic indazoles, which share a similar structural framework, led to the discovery of a potent compound for the treatment of ER+ breast cancer (Scott et al., 2020).

Imaging and Diagnostic Applications

  • Imaging Agents for Alzheimer's Disease : A study synthesized carbon-11-labeled isonicotinamides, structurally related to the chemical , as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease (Gao et al., 2017).

Miscellaneous Applications

  • Antidepressant and Nootropic Agents : Research into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone showed potential antidepressant and nootropic activities, suggesting applications in central nervous system disorders (Thomas et al., 2016).

  • Anti-inflammatory and Anti-nociceptive Agents : The synthesis of new 1,2,4-triazoles showed potential anti-inflammatory and anti-nociceptive activities, indicating therapeutic potential in pain management (Upmanyu et al., 2011).

Safety And Hazards

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Future Directions

This involves understanding the potential applications of the compound and areas where further research could be beneficial.


properties

IUPAC Name

N-[3-[2-(3-hydroxyazetidin-1-yl)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N5O3/c1-16-2-3-19(31-25(36)17-4-5-30-22(10-17)26(27,28)29)13-21(16)18-11-23(33-6-8-37-9-7-33)32-24(12-18)34-14-20(35)15-34/h2-5,10-13,20,35H,6-9,14-15H2,1H3,(H,31,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZXTVVVWSSJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=NC(=C3)N4CC(C4)O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-(3-hydroxyazetidin-1-yl)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-(2-(3-hydroxyazetidin-1-yl)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide

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